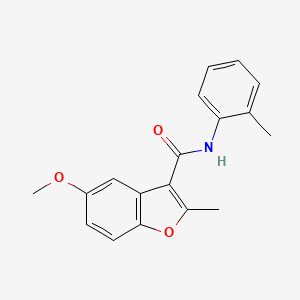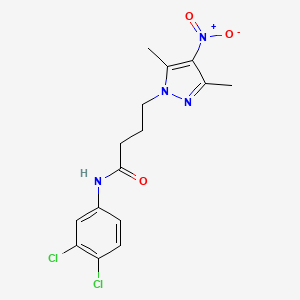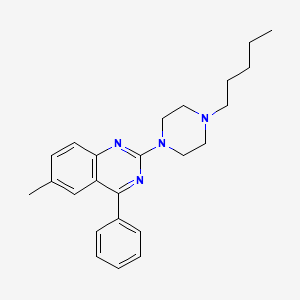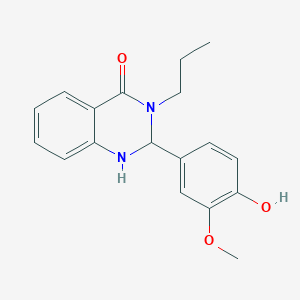![molecular formula C18H18N4OS2 B5147599 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide, also known as Compound A, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of thiazole compounds and has a molecular weight of 422.57 g/mol.
Mechanism of Action
2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A exerts its anti-cancer effects by inhibiting the activity of the transcription factor STAT3, which is known to play a key role in cancer cell growth and survival. By inhibiting STAT3, 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A induces cancer cell death and inhibits tumor growth. 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A also inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. By inhibiting NF-κB, 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A reduces inflammation and provides therapeutic benefits in inflammatory diseases.
Biochemical and Physiological Effects:
2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease tumor growth in animal models. In addition, 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A has been shown to reduce inflammation in animal models of inflammatory diseases. These effects are mediated by the inhibition of STAT3 and NF-κB, as discussed earlier.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A is its high purity and relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. However, one limitation of 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A is its low solubility in water, which can make it difficult to administer in in vivo experiments. In addition, more research is needed to determine the optimal dosage and administration route for 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A in different experimental settings.
Future Directions
There are several future directions for research on 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A. One area of interest is the development of more soluble analogs of 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A that can be administered more easily in in vivo experiments. Another area of interest is the investigation of the potential synergistic effects of 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A with other anti-cancer or anti-inflammatory agents. Finally, more research is needed to determine the safety and efficacy of 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A in clinical trials, with the ultimate goal of developing a new therapeutic agent for cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer and inflammatory diseases. Its inhibition of STAT3 and NF-κB make it a unique candidate for further research and development. With further investigation, 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A may prove to be a valuable addition to the arsenal of anti-cancer and anti-inflammatory agents.
Synthesis Methods
The synthesis of 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with 2-bromo-N-1,3-thiazol-2-ylbutanamide in the presence of a base. The reaction yields 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A, which is then purified using chromatography techniques. The synthesis method is relatively simple and yields a high purity compound.
Scientific Research Applications
2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells in various cancer types, including lung cancer, breast cancer, and prostate cancer. 2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide A has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-3-15(17(23)22-18-19-9-10-24-18)25-16-11-14(20-12(2)21-16)13-7-5-4-6-8-13/h4-11,15H,3H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGBZHYKRCVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC(=NC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)




![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)


![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)